![molecular formula C11H15N5O2 B1216313 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- CAS No. 126187-01-7](/img/structure/B1216313.png)
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
Overview
Description
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-, also known as 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-, is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Biological Activity
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring and a purine moiety, which are known to influence its interaction with biological targets. The specific stereochemistry (1S,2R,3R) may also play a crucial role in its biological effects.
Research indicates that the compound may exert its biological effects through modulation of adenosine receptors. Adenosine receptors are critical in various physiological processes, including immune response and inflammation. The compound's structural similarity to adenosine suggests it may act as an agonist or antagonist at these receptors.
In Vitro Studies
In vitro studies have shown that the compound can inhibit the oxidative burst in human neutrophils. This is significant as it suggests potential anti-inflammatory properties. A study found that stimulation of cyclic AMP levels correlated with reduced oxidative burst activity in neutrophils treated with the compound .
Toxicity Profile
Toxicological assessments indicate that 1,2-Cyclobutanedimethanol has low acute toxicity. In animal models, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight for oral administration . Sub-lethal effects included mild weakness and vasodilation but no significant histological damage was observed.
Data Tables
Parameter | Value |
---|---|
LD50 (oral) | >2000 mg/kg |
NOAEL (subchronic) | 1% in diet for rats |
Genotoxicity | Negative in multiple assays |
Case Study 1: Anti-inflammatory Activity
A study conducted on human neutrophils demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species production. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Study 2: Reproductive Toxicity Assessment
In reproductive toxicity studies involving rats, no adverse effects were noted at doses up to 1% in diet over a prolonged period. This indicates a favorable safety profile for potential therapeutic use .
Scientific Research Applications
The compound has been studied for its interaction with adenosine receptors, which play crucial roles in various physiological processes including immune response and inflammation. Its structural similarity to adenosine indicates potential agonistic or antagonistic properties at these receptors.
In Vitro Studies
Research indicates that 1,2-Cyclobutanedimethanol can inhibit the oxidative burst in human neutrophils. This suggests its potential as an anti-inflammatory agent. A notable study demonstrated that treatment with the compound resulted in a significant decrease in reactive oxygen species production.
Toxicity Profile
Toxicological assessments reveal that the compound exhibits low acute toxicity. The median lethal dose (LD50) for oral administration is greater than 2000 mg/kg body weight. Sub-lethal effects observed included mild weakness and vasodilation without significant histological damage.
Toxicity Data Table
Parameter | Value |
---|---|
LD50 (oral) | >2000 mg/kg |
NOAEL (subchronic) | 1% in diet for rats |
Genotoxicity | Negative in multiple assays |
Case Study 1: Anti-inflammatory Activity
In a study involving human neutrophils, treatment with 1,2-Cyclobutanedimethanol led to a marked reduction in reactive oxygen species production. This suggests therapeutic applications in conditions characterized by chronic inflammation.
Case Study 2: Reproductive Toxicity Assessment
Reproductive toxicity studies conducted on rats indicated no adverse effects at doses up to 1% in diet over prolonged periods. This finding supports the compound's favorable safety profile for potential therapeutic use.
Applications in Drug Development
The compound's ability to modulate adenosine receptors positions it as a candidate for developing new anti-inflammatory drugs. Its low toxicity profile further enhances its appeal for therapeutic applications.
Properties
IUPAC Name |
[(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJIWOQTJHPDAK-BWZBUEFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155099 | |
Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126187-01-7 | |
Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126187017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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